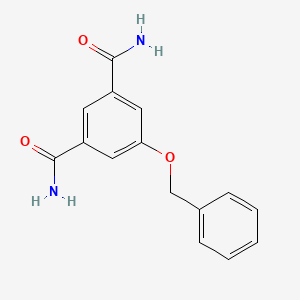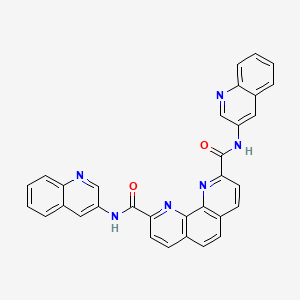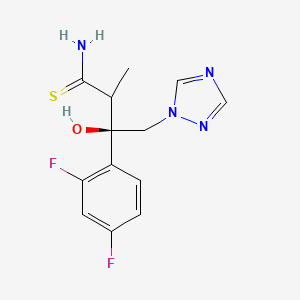
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a triazole ring, a difluorophenyl group, and a thioamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Difluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Thioamide Group: This can be done through the reaction of an amide with a sulfur source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The difluorophenyl group can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced difluorophenyl derivative.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its structural features.
Receptor Binding: It could bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: The compound might be explored for its potential therapeutic effects, such as antifungal or anticancer activities.
Industry
Material Science: It could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting their activity by occupying the active site.
Interacting with Receptors: Modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methylbutanamide: Lacks the triazole ring.
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of a thioamide.
Uniqueness
Structural Complexity: The combination of a triazole ring, difluorophenyl group, and thioamide moiety makes it unique.
Potential Biological Activity: The specific arrangement of functional groups might confer unique biological properties.
特性
分子式 |
C13H14F2N4OS |
|---|---|
分子量 |
312.34 g/mol |
IUPAC名 |
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8?,13-/m1/s1 |
InChIキー |
LZFBOQOMPIKJBI-AZMWARKLSA-N |
異性体SMILES |
CC(C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
正規SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
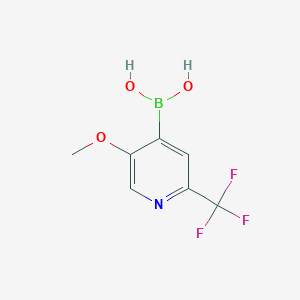
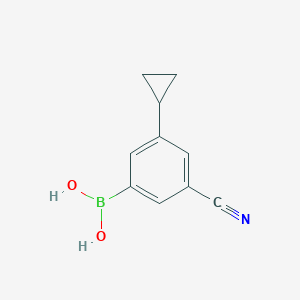
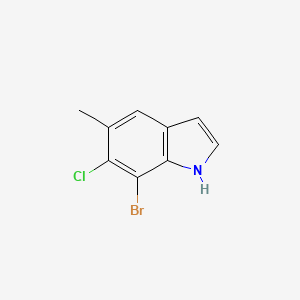
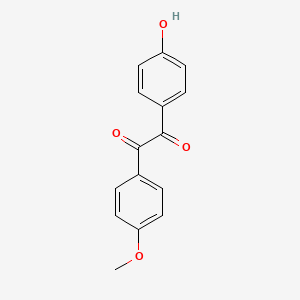
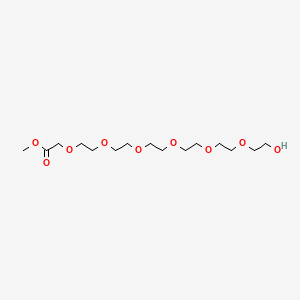
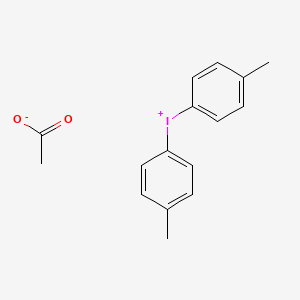
![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
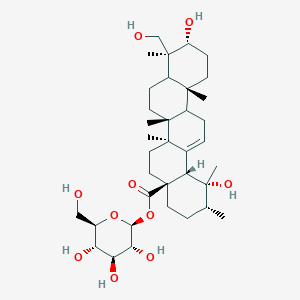
![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
